2-(2-Bromopropyl)-1,3-dioxolane

Descripción

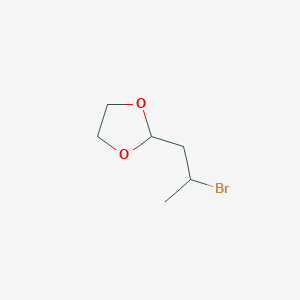

2-(2-Bromopropyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes, which are cyclic acetals. This compound is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a 1,3-dioxolane ring. The structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Propiedades

IUPAC Name |

2-(2-bromopropyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-5(7)4-6-8-2-3-9-6/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIWPLUCPRZQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1OCCO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620093 | |

| Record name | 2-(2-Bromopropyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106334-26-3 | |

| Record name | 2-(2-Bromopropyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromopropyl)-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Step 1: Formation of the 1,3-dioxolane Ring

- Reactants: Acrolein (or a suitable α,β-unsaturated aldehyde) and ethylene glycol.

- Conditions: The aldehyde and ethylene glycol are mixed in an aprotic solvent such as 1,4-dioxane at low temperature (around 5 °C), then warmed to room temperature to facilitate acetal formation.

- Outcome: This forms the 1,3-dioxolane ring with an alkyl substituent at the 2-position.

Step 2: Bromination to Introduce the Bromopropyl Group

Example Procedure for 2-(2-Bromoethyl)-1,3-dioxolane (Analogous to Bromopropyl)

| Parameter | Details |

|---|---|

| Starting materials | Acrolein (90%, 6.0 mmol), Ethylene glycol (7.4 mmol) |

| Solvent | 1,4-Dioxane (5 mL) |

| Temperature | Initial 5 °C, then room temperature |

| Brominating agent | Hydrogen bromide in 1,4-dioxane |

| Reaction time | 30 minutes |

| Work-up | Quench with saturated NaHCO3, extract with diethyl ether, wash with brine, dry over Na2SO4 |

| Purification | Column chromatography on florisil (pentane eluent) |

| Yield | 82% (colorless liquid) |

| Characterization | 1H NMR and 13C NMR consistent with structure |

This method can be adapted for this compound by using the corresponding aldehyde or alkene precursor with an additional methyl substituent to generate the propyl side chain before bromination.

Alternative Method: Bromination of Acetalized Aldehydes

Another approach involves:

- Acetalization of an aldehyde with ethylene glycol to form a 1,3-dioxolane derivative.

- Bromination of the methyl or ethyl substituent using bromine under controlled temperature.

For example, 2-bromomethyl-1,3-dioxolane is prepared by:

| Stage | Conditions and Details |

|---|---|

| Stage 1: Acetal formation | Ethylene glycol and acetaldehyde at 20 °C for 0.5 h |

| Stage 2: Bromination | Bromine added dropwise at 0–3 °C for 3.5 h |

| Work-up | Distillation under reduced pressure (3.6 kPa), collecting fractions at 80–82 °C |

| Yield | 79.2%, purity >95% |

This method suggests that bromination at low temperature with controlled addition of bromine allows selective substitution without ring cleavage. For this compound, a similar approach could be used starting from the corresponding propionaldehyde derivative.

Summary Table of Preparation Methods

| Method | Starting Materials | Brominating Agent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| HBr in 1,4-dioxane | Acrolein + Ethylene glycol | HBr | 5–20 °C, 0.5 h | ~82 | Mild, efficient, suitable for bromoethyl analogs |

| Bromine addition to acetal | Acetaldehyde + Ethylene glycol | Br2 | 0–3 °C, 3.5 h | ~79 | Controlled bromination, suitable for bromomethyl derivatives |

| Adapted methods | Propionaldehyde + Ethylene glycol | HBr or Br2 | Similar low temperature conditions | Expected 75–85 | Extrapolated for this compound |

Research Findings and Considerations

- The acetalization step is typically rapid and high yielding under mild acidic conditions.

- Bromination requires careful temperature control to avoid over-bromination or ring opening.

- Purification is commonly achieved via column chromatography or fractional distillation.

- NMR spectroscopy confirms the substitution pattern and ring integrity.

- Scale-up is feasible as demonstrated by large-scale bromination procedures with bromine at low temperature.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Bromopropyl)-1,3-dioxolane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted dioxolanes.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines in solvents like DMF or THF.

Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted dioxolanes, alkenes, and other functionalized organic compounds, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 2-(2-Bromopropyl)-1,3-dioxolane can be categorized into several key areas:

-

Organic Synthesis :

- It serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, facilitating the construction of diverse chemical entities.

-

Medicinal Chemistry :

- The compound is utilized in the development of pharmaceutical agents. It acts as a building block for drug candidates, particularly those targeting specific biological pathways or receptors. Its derivatives have shown potential in anticancer research and enzyme inhibition studies.

-

Material Science :

- In material science, this compound is employed in the synthesis of polymers and advanced materials. Its unique properties contribute to the development of materials with tailored functionalities.

-

Biological Studies :

- The compound has been studied for its biological activities, including enzyme inhibition and receptor binding. Research indicates that it can interact with various biological targets, potentially altering their activity through covalent modification.

Case Studies

Several case studies have underscored the significance of this compound in various research contexts:

- Cytotoxicity Study : Research demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), with IC50 values ranging from 6.4 to 11.3 µM.

- Enzyme Inhibition Research : Investigations revealed that modifications to the dioxolane structure enhanced enzyme inhibition properties critical for tumor growth regulation.

Mecanismo De Acción

The mechanism of action of 2-(2-Bromopropyl)-1,3-dioxolane involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom in the compound acts as a leaving group, allowing the formation of new bonds with nucleophiles. The compound can also participate in oxidation and reduction reactions, leading to the formation of different functional groups. These reactions are facilitated by the presence of the 1,3-dioxolane ring, which stabilizes the intermediate species formed during the reactions.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromopropane: A simple alkyl bromide used in organic synthesis.

1,3-Dioxolane: A cyclic acetal used as a solvent and reagent in organic synthesis.

2-(2-Chloropropyl)-1,3-dioxolane: A similar compound with a chlorine atom instead of bromine.

Uniqueness

2-(2-Bromopropyl)-1,3-dioxolane is unique due to the presence of both the bromine atom and the 1,3-dioxolane ring, which imparts specific reactivity and stability to the compound. This combination makes it a valuable intermediate in the synthesis of various complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Actividad Biológica

2-(2-Bromopropyl)-1,3-dioxolane is a synthetic organic compound belonging to the class of 1,3-dioxolanes, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial agent and its role in the synthesis of various biologically active molecules.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₉BrO₂. The presence of the bromopropyl group enhances its reactivity and biological activity, making it a valuable candidate for further research.

Antimicrobial Properties

Research has indicated that derivatives of 1,3-dioxolanes exhibit significant antibacterial and antifungal activities. In a study evaluating various 1,3-dioxolane derivatives, compounds similar to this compound demonstrated potent activity against several bacterial strains including Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of 1,3-Dioxolane Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 625 µg/mL |

| Staphylococcus epidermidis | 1250 µg/mL | |

| Pseudomonas aeruginosa | 625 µg/mL | |

| Escherichia coli | No activity |

This table summarizes the antimicrobial efficacy of this compound against selected bacterial strains. Notably, it shows promising activity against certain Gram-positive bacteria while exhibiting no activity against Gram-negative bacteria like E. coli.

The mechanism by which this compound exerts its biological effects may involve interaction with bacterial cell membranes or inhibition of essential metabolic pathways. The bromine atom in the structure likely contributes to its ability to disrupt cellular processes in target microorganisms .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of 1,3-dioxolanes to evaluate their biological activities. In one notable study, researchers synthesized a range of enantiomerically pure and racemic dioxolanes and tested them for antibacterial and antifungal properties. The results indicated that most compounds exhibited significant antifungal activity against Candida albicans and varying degrees of antibacterial activity against Gram-positive bacteria .

Comparative Studies

Comparative studies between enantiomers have shown that specific stereochemical configurations can influence biological activity. For instance, certain enantiomers of dioxolane derivatives displayed enhanced potency against specific bacterial strains compared to their racemic counterparts . This highlights the importance of stereochemistry in the design of effective antimicrobial agents.

Q & A

Q. What are the key physicochemical properties of 2-(2-Bromopropyl)-1,3-dioxolane, and how do they influence experimental handling?

- Methodological Answer : Critical properties include molecular weight, boiling point, density, and stability under varying conditions. For example, structurally similar brominated dioxolanes (e.g., 2-Bromomethyl-1,3-dioxolane) exhibit boiling points ~397°C and densities ~1.44 g/cm³, requiring inert atmospheres and temperature-controlled storage to prevent decomposition . Key properties for handling:

| Property | Value (Example Compound) | Experimental Implication |

|---|---|---|

| Molecular Weight | 354.07 g/mol (C₁₃H₁₅BrCl₂O₂) | Determines molar calculations for reactions |

| Boiling Point | 397.4°C (760 mmHg) | High-temperature reactions require reflux |

| Density | 1.441 g/cm³ | Affects solvent selection and phase separation |

| Refractive Index | 1.544 | Used for purity assessment via spectroscopy |

Always verify purity via GC-MS or NMR before use to avoid side reactions .

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

- Methodological Answer : Common methods include:

- Cyclization of bromo-alcohols : Reacting 2-bromo-propanol with carbonyl compounds under acid catalysis (e.g., H₂SO₄) to form the dioxolane ring. Yield optimization requires controlled stoichiometry (1:1.2 alcohol:carbonyl) and temperatures of 60–80°C .

- Halogen exchange : Substituting chloride with bromide in preformed dioxolanes using NaBr or HBr in polar aprotic solvents (e.g., DMF). Monitor progress via TLC (Rf = 0.3–0.5 in hexane:EtOAc 4:1) .

Q. Key Parameters :

- Temperature: Exothermic reactions require gradual heating to avoid runaway conditions.

- Solvent: Use anhydrous conditions (e.g., THF or DCM) to prevent hydrolysis .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound?

- Methodological Answer : A 2³ factorial design (factors: temperature, catalyst concentration, reaction time) identifies interactions between variables. For example:

- Factors :

- Temperature: 60°C vs. 80°C

- Catalyst (H₂SO₄): 0.5 mol% vs. 1.0 mol%

- Time: 6 hrs vs. 12 hrs

- Responses : Yield (%) and purity (HPLC area%).

Analysis : Use ANOVA to determine significant factors. For instance, temperature and catalyst concentration may exhibit a synergistic effect (p < 0.05), while extended time increases byproduct formation. Software like Minitab or JMP streamlines data interpretation .

Q. What analytical techniques resolve structural isomers or byproducts in this compound synthesis?

- Methodological Answer :

- GC-MS with EI ionization : Differentiates isomers via fragmentation patterns (e.g., m/z 237 for parent ion vs. m/z 199 for debrominated byproducts) .

- ¹H/¹³C NMR : Chemical shifts for bromopropyl groups (δ 3.4–3.8 ppm for CH₂Br; δ 70–80 ppm for quaternary carbons) distinguish regioisomers .

- X-ray crystallography : Resolves ambiguous cases (e.g., cis/trans configurations in dioxolane rings) but requires high-purity crystals .

Case Study : A study on 5,5-dimethyl-1,3-dioxane derivatives confirmed steric hindrance effects using NOESY NMR, showing axial vs. equatorial bromopropyl orientations .

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For SN2 mechanisms:

- Key Parameters :

- LUMO energy of the brominated carbon: Lower LUMO enhances electrophilicity.

- Steric maps: Bulkier substituents reduce reaction rates (e.g., 2,2-dimethyl groups vs. unsubstituted dioxolanes).

Validation : Compare predicted vs. experimental kinetic data (e.g., kobs for reactions with NaI in acetone). Discrepancies >10% suggest solvation effects not accounted for in gas-phase models .

Safety and Best Practices

- Handling Brominated Dioxolanes :

- Emergency Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.